REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][C:20](=[O:29])[CH2:21][C:22]1[CH:27]=[CH:26][C:25](Br)=[CH:24][CH:23]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][O:19][C:20](=[O:29])[CH2:21][C:22]1[CH:23]=[CH:24][C:25]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([CH:1]=[O:2])[CH:4]=2)=[CH:26][CH:27]=1 |f:1.2.3,^1:33,35,54,73|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
ADDITION
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Details
|
mixture of toluene and methanol [9:1] (20 mL)
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
|
to reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
|
Details
|
On cooling the reaction
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Type
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FILTRATION
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Details
|
was filtered through a pad of Celite
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Type
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WASH
|
Details
|
the pad was washed with ethyl acetate (2×50 mL)
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Type
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CONCENTRATION
|
Details
|
the combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica
|
Type
|
WASH
|
Details
|
eluting with iso-hexane/ethyl acetate [1:0 to 4:1]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC=C(C=C1)C1=CC(=CC=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |